molecular formula C12H18O3 B030624 Jasmonic acid CAS No. 77026-92-7

Jasmonic acid

Cat. No. B030624
CAS RN: 77026-92-7
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-HWKXXFMVSA-N
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Description

Jasmonic acid (JA) is a plant hormone derived from linolenic acid, playing a pivotal role in regulating plant stress responses, growth, and development. It is synthesized from lipid constituents, with the initially formed jasmonic acid being converted into various metabolites, including the conjugate with isoleucine. These metabolites are crucial in plant responses to both biotic and abiotic stresses and are involved in several developmental processes (Wasternack & Hause, 2013).

Synthesis Analysis

Jasmonic acid synthesis involves the conversion of linolenic acid into JA through the allene oxide synthase pathway. This process is central to plant defense mechanisms, triggering the production of proteins, glucosinolates, and polyphenolic compounds. The biosynthesis of JA is intricately linked with plant responses to environmental stimuli, including injury and stress, underscoring its role in plant defense and survival strategies (Kubicka & Zadernowski, 2007).

Molecular Structure Analysis

Jasmonic acid's structure is a cyclopentanone ring, which is a characteristic feature of the jasmonates family. This structure plays a crucial role in its biological activity and interaction with other molecules within the plant system. Understanding the molecular structure of JA is fundamental in elucidating its function in plant physiology and its interaction with other signaling molecules (Ghasemi Pirbalouti et al., 2014).

Chemical Reactions and Properties

Jasmonic acid participates in various chemical reactions within the plant, leading to the formation of its derivatives, including its volatile methyl ester (MeJA). These derivatives are integral to the plant's defense mechanisms, acting against pathogens and pests. The chemical properties of JA and its derivatives, such as reactivity and stability, influence their biological activity and role in plant defense and stress responses (Ghasemi Pirbalouti et al., 2014).

Scientific Research Applications

Jasmonates (JAs), such as jasmonic acid and its methyl ester, are lipid-derived compounds with signal functions in plant growth and development, as well as in responses to stress . They are widely distributed in plants as natural plant growth regulators . Here are a few applications of Jasmonic acid:

  • Stress Response : JAs are deployed to induce response during wounding and are often used for elicitation and stimulation of secondary metabolites production in different in vitro culture systems . They are also implicated in plant responses to abiotic stress (such as soil salinity, wounding, and UV) .

  • Defense Mechanism : JAs are considered as a stress hormone implicated in plant response to biotic stress (pathogens and herbivores) which confers resistance to biotrophic and hemibiotrophic pathogens .

  • Seed Germination : Jasmonic acid plays a significant role in seed germination . It can break seed dormancy and stimulate germination, which is crucial for the survival and propagation of plant species .

  • Root Growth : Jasmonic acid is involved in the growth of roots . It can influence root architecture, including root length, number, and biomass .

  • Biosynthesis of Metabolites : Jasmonic acid is involved in the biosynthesis of various metabolites, such as phytoalexins and terpenoids . These metabolites play important roles in plant defense mechanisms .

  • Stomatal Regulation : Jasmonic acid can minimize water loss by regulating stomatal opening and closing in plants .

  • Abiotic Stress Tolerance : Jasmonic acid plays a vital role in cell signaling against abiotic stresses such as drought, salinity, heavy metals, etc . It helps plants acclimatize under unfavorable conditions .

  • Tuber Formation : Jasmonic acid is responsible for tuber formation in potatoes and yams .

  • Insect Defense : Jasmonic acid stimulates the production of protease inhibitor in the plant. This production of protease inhibitor can protect the plant from insects, decreasing infestation rates and physical damage sustained due to herbivores .

Safety And Hazards

When handling Jasmonic Acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research on Jasmonic Acid has increased rapidly, highlighting the importance of this phytohormone in plant life . Future research will likely focus on the crosstalks between Jasmonic Acid and other plant hormone signaling pathways , and the role of Jasmonic Acid in plant responses to various environmental constraints .

properties

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-HWKXXFMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037665
Record name Jasmonic acid
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Merck Index]
Record name Jasmonic acid
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Product Name

Jasmonic acid

CAS RN

6894-38-8, 59366-47-1
Record name Jasmonic acid
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Record name Jasmonic acid
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Record name Jasmonic acid
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Record name JASMONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Jasmonic acid
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URL http://www.hmdb.ca/metabolites/HMDB0032797
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88,700
Citations
M Ghorbel, F Brini, A Sharma, M Landi - Plant Cell Reports, 2021 - Springer
… Catabolism of jasmonic acid (JA). JA could be inactivated via two major pathways: hydrolysation (I) and oxydation (II). Hydrolyzes is unsured by amidohydrolase (AMH) to release Ile …
Number of citations: 107 link.springer.com
Y Koda - International review of cytology, 1992 - Elsevier
… ) is closely related to that of jasmonic acid (JA; Fig. 1C)… jasmonic acid-related compounds present in plants. (A) Glucosy1 tuberonic acid (TAG), (B) tuberonic acid (TA), (C) jasmonic acid (…
Number of citations: 276 www.sciencedirect.com
BA Vick, DC Zimmerman - Plant physiology, 1984 - academic.oup.com
… jasmonic acid, a natunl plant constituent with growth-regulatig properties. The pathway is the same as the one recently reported by us for jasmonic acid … -PDA to jasmonic acid in several …
Number of citations: 785 academic.oup.com
J Ruan, Y Zhou, M Zhou, J Yan, M Khurshid… - International journal of …, 2019 - mdpi.com
… , and biological functions of jasmonic acid signaling are … It was once thought that COI1 is the receptor for jasmonic acid … understanding of the jasmonic acid signal transduction pathway. …
Number of citations: 481 www.mdpi.com
C Wasternack, I Stenzel, B Hause, G Hause… - Journal of plant …, 2006 - Elsevier
… peptide systemin and the lipid-derived jasmonic acid (JA) were recognized as essential … jasmonic acid (JA) occurs as an essential signaling compound. In 1990, airborne jasmonic acid …
Number of citations: 394 www.sciencedirect.com
A Ghasemi Pirbalouti, SE Sajjadi… - Archiv der …, 2014 - Wiley Online Library
In medicinal chemistry there is a growing interest in using small molecules, including plant stress hormones. Jasmonic acid (JA) and its volatile methyl ester (MJ), collectively termed …
Number of citations: 96 onlinelibrary.wiley.com
A Stintzi, H Weber, P Reymond… - Proceedings of the …, 2001 - National Acad Sciences
The Arabidopsis opr3 mutant is defective in the isoform of 12-oxo-phytodienoate (OPDA) reductase required for jasmonic acid (JA) biosynthesis. Oxylipin signatures of wounded opr3 …
Number of citations: 736 www.pnas.org
LC Carvalhais, PG Dennis, DV Badri… - Molecular Plant …, 2015 - Am Phytopath Society
… Jasmonic acid (JA) is an essential hormone in plant development and defense responses in … Jasmonic acid (JA) mediates several developmental processes in plants, such as stamen …
Number of citations: 237 apsjournals.apsnet.org
MJ Mueller - Physiologia Plantarum, 1997 - Wiley Online Library
… (+)-7-epi-Jasmonic acid has attracted much attention as an … and subcellular localisation of the jasmonic acid pathway. The … the jasmonic acid cascade one of general biological interest, …
Number of citations: 225 onlinelibrary.wiley.com
J Wang, L Song, X Gong, J Xu, M Li - International journal of molecular …, 2020 - mdpi.com
Jasmonic acid (JA) is an endogenous growth-regulating substance, initially identified as a stress-related hormone in higher plants. Similarly, the exogenous application of JA also has a …
Number of citations: 324 www.mdpi.com

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